3-Amino-4-[(dimethylamino)methyl]benzamide
Overview
Description
“3-Amino-4-[(dimethylamino)methyl]benzamide” is a chemical compound with a molecular weight of 193.25 . It is also known by its IUPAC name, 3-amino-4-[(dimethylamino)methyl]benzamide .
Molecular Structure Analysis
The InChI code for “3-Amino-4-[(dimethylamino)methyl]benzamide” is 1S/C10H15N3O/c1-13(2)6-8-4-3-7(10(12)14)5-9(8)11/h3-5H,6,11H2,1-2H3,(H2,12,14)
. This code represents the molecular structure of the compound.
Scientific Research Applications
Antifungal Activity
“3-Amino-4-[(dimethylamino)methyl]benzamide” and its derivatives have been studied for their antifungal properties. Research indicates that these compounds exhibit a range of antifungal activity against various fungal strains, with minimum inhibitory concentration (MIC) values ranging from 6.25 to 100 μg/ml .
Continuous Synthesis Process
There has been development in the continuous flow process for the synthesis of related compounds, such as N-(3-Amino-4-methylphenyl)benzamide, which suggests potential for a similar process to be applied to “3-Amino-4-[(dimethylamino)methyl]benzamide” for efficient manufacturing .
Antibacterial Activities
Similar to its antifungal application, there is potential for antibacterial use. While specific studies on “3-Amino-4-[(dimethylamino)methyl]benzamide” are not found, related amides have been synthesized and characterized for their antibacterial activities, indicating a possible research avenue .
Synthesis and Characterization
The compound and its derivatives can be synthesized and characterized for various properties. This includes studying the yields, reaction rates, and optimal conditions for synthesis, which are crucial for pharmaceutical applications .
Antioxidant Properties
Research on similar compounds has also explored their antioxidant properties. This suggests that “3-Amino-4-[(dimethylamino)methyl]benzamide” could potentially be analyzed for its efficacy as an antioxidant .
properties
IUPAC Name |
3-amino-4-[(dimethylamino)methyl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-13(2)6-8-4-3-7(10(12)14)5-9(8)11/h3-5H,6,11H2,1-2H3,(H2,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGHUFQTXEZGDKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(C=C(C=C1)C(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-4-[(dimethylamino)methyl]benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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